REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:8][C:9]1[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[C:11]([O:18][CH3:19])[N:10]=1)[C:3](OCC)=[O:4].[H][H]>CO.[Pd]>[OH:1][CH:2]1[CH2:8][C:9]2[C:14](=[CH:13][CH:12]=[C:11]([O:18][CH3:19])[N:10]=2)[NH:15][C:3]1=[O:4]
|
Name
|
ethyl 2-hydroxy-3-(6-methoxy-3-nitropyridin-2-yl)propanoate
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Quantity
|
37 mmol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OCC)CC1=NC(=CC=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, for 5 hours while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with 100 ml of water
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid was added until the pH=5
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was adjusted to pH=8 by the addition of sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The solids that formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |